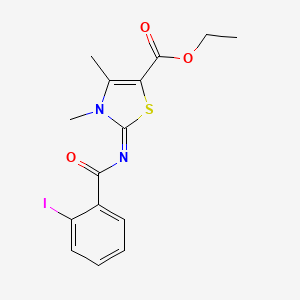

Ethyl 2-(2-iodobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such compounds often involves the use of 2-aminothiazoles as a starting material . These are significant organic medicinal compounds used for the synthesis of a diverse range of heterocyclic analogues . The synthesized compounds are usually characterized by FTIR and NMR .Molecular Structure Analysis

The molecular structure of this compound includes an iodobenzoyl group attached to a thiazole ring, which is further substituted with an ethyl carboxylate group. The presence of these functional groups can influence the compound’s reactivity and properties.科学的研究の応用

Photolysis Studies

Ethyl 2-(2-iodobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate and its derivatives have been studied in the context of photolysis. For instance, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate has been examined under different conditions, revealing insights into the photolytic pathways and product formation, which includes reversible photoisomerisation to a ketene and loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992).

Synthesis and Isomerization Studies

This compound has also been involved in synthetic studies, such as those on bacitracin. The synthesis and isomerization of amino acid components of thiazoline peptides have been explored, demonstrating the racemization of amino acid residues during the formation of the thiazoline ring (Hirotsu, Shiba, & Kaneko, 1970).

Molecular Modeling and Drug Design

In the field of drug design, derivatives of this compound have been used in the development of potent and orally active fibrinogen receptor antagonists. The molecular modeling studies of these derivatives provide valuable information on their conformational states and therapeutic potential (Hayashi et al., 1998).

Coordination Chemistry

In coordination chemistry, the synthesis and characterization of bulky 1-(1-arylimino-2,2-dimethylpropyl)-3-(aryl)imidazolium salt derived from similar compounds have been documented. This research contributes to our understanding of metal halide complexes and their potential as ethylene polymerization catalysts (Larocque, Badaj, Dastgir, & Lavoie, 2011).

Synthetic Transformations

The transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into various substituted compounds demonstrate the versatility of this class of compounds in organic synthesis. These transformations are crucial for the development of new pharmaceuticals and materials (Albreht, Uršič, Svete, & Stanovnik, 2009).

Development of Trifluoromethyl Heterocycles

The utility of related compounds in the synthesis of diverse trifluoromethyl heterocycles has been explored. This research has significant implications for the development of novel materials and pharmaceuticals (Honey, Pasceri, Lewis, & Moody, 2012).

Crystallographic Studies

Crystallographic studies of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate provide valuable insights into molecular structures and interactions, which are critical for the design of new compounds with specific properties (Lynch & Mcclenaghan, 2004).

将来の方向性

The future directions for research on this compound could involve further exploration of its therapeutic potential, given the promising roles of similar compounds as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

作用機序

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Similar compounds have been known to exhibit various pharmacokinetic properties, which can influence their bioavailability .

Result of Action

Similar compounds have been known to induce various molecular and cellular changes, including alterations in enzyme activity, gene expression, and cell signaling .

Action Environment

The action, efficacy, and stability of (Z)-ethyl 2-((2-iodobenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules . .

特性

IUPAC Name |

ethyl 2-(2-iodobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15IN2O3S/c1-4-21-14(20)12-9(2)18(3)15(22-12)17-13(19)10-7-5-6-8-11(10)16/h5-8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDOPJLBZPLDQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=CC=C2I)S1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15IN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(11Z)-11-[(2,5-dimethoxyphenyl)imino]-N-(4-fluorophenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2690976.png)

![7-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2690978.png)

![[2-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B2690980.png)

![(E)-1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(4-methylphenyl)-2-propen-1-one](/img/structure/B2690984.png)

![Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2690985.png)

![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2690988.png)

![3-(4-fluorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2690995.png)